2,2-Dimethyl-5-phenyl-1,3-dioxane
Overview
Description
2,2-Dimethyl-5-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-5-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur with reagents such as acetyl chloride (CH3COCl) and benzoyl chloride (C6H5COCl).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Acid chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2,2-Dimethyl-5-phenyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step synthesis.
Biology: Investigated for its potential as a stabilizing agent in biochemical assays.
Medicine: Explored for its role in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and resins, where it imparts desirable physical properties.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-phenyl-1,3-dioxane exerts its effects involves its ability to form stable acetal linkages. These linkages protect sensitive functional groups from unwanted reactions during chemical transformations. The compound’s stability is attributed to the electron-donating effects of the methyl groups and the resonance stabilization provided by the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Lacks the phenyl group, making it less stable and less versatile in chemical reactions.
2,2-Dimethyl-1,3-dioxane: Similar structure but without the phenyl group, leading to different reactivity and applications.
5,5-Dimethyl-2-phenyl-1,3-dioxane: An isomer with different positioning of the methyl groups, affecting its chemical properties.
Uniqueness
2,2-Dimethyl-5-phenyl-1,3-dioxane is unique due to the presence of both methyl and phenyl groups, which enhance its stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as a stabilizing agent in various applications .
Properties
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2)13-8-11(9-14-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRDUDFKHPIRLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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